molecular formula C20H18O5 B13143524 Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate

Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate

Cat. No.: B13143524
M. Wt: 338.4 g/mol
InChI Key: IDWKJEXBQNOCKR-UHFFFAOYSA-N
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Description

Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate is a highly functionalized malonate derivative characterized by two propargyl substituents: a 4-hydroxyhexa-2,5-diyn-1-yl group and a 3-phenylprop-2-yn-1-yl group. This compound’s structure combines electron-rich alkynyl moieties with a polar hydroxy group, making it a versatile intermediate in organic synthesis, particularly for cycloadditions and cascade reactions. Its synthetic utility arises from the malonate core, which stabilizes adjacent substituents and facilitates nucleophilic substitutions or cyclizations .

Properties

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

dimethyl 2-(4-hydroxyhexa-2,5-diynyl)-2-(3-phenylprop-2-ynyl)propanedioate

InChI

InChI=1S/C20H18O5/c1-4-17(21)13-9-15-20(18(22)24-2,19(23)25-3)14-8-12-16-10-6-5-7-11-16/h1,5-7,10-11,17,21H,14-15H2,2-3H3

InChI Key

IDWKJEXBQNOCKR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC#CC1=CC=CC=C1)(CC#CC(C#C)O)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate typically involves multi-step organic reactions. One possible route could involve the following steps:

    Formation of the Hexa-2,5-diyn-1-yl Intermediate: This can be achieved through a coupling reaction of appropriate alkyne precursors under palladium-catalyzed conditions.

    Addition of the Phenylprop-2-yn-1-yl Group: This step might involve a Sonogashira coupling reaction to introduce the phenylprop-2-yn-1-yl group.

    Esterification: The final step could involve the esterification of the intermediate with dimethyl malonate under acidic or basic conditions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of high-throughput screening for reaction conditions and the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The alkyne groups can be reduced to alkenes or alkanes.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate) can be used.

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) or Lindlar’s catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of amides or esters.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the construction of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: Could be explored for its pharmacological properties.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate would depend on its specific application. For example, in a biological context, it might interact with specific enzymes or receptors, altering their activity. In a chemical context, its reactivity would be influenced by the functional groups present in the molecule.

Comparison with Similar Compounds

Table 1: Substituent Effects on Malonate Derivatives

Compound Name Substituents Key Structural Features
Target compound 4-hydroxyhexa-2,5-diyn-1-yl, 3-phenylprop-2-yn-1-yl Polar hydroxy group, conjugated diyne, phenylpropargyl steric bulk
Dimethyl 2-(6-phenylhexa-2,5-diyn-1-yl)malonate (5g) 6-phenylhexa-2,5-diyn-1-yl Lacks hydroxy group; phenyl-terminated diyne enhances π-conjugation
Diethyl 2-allyl-2-(4-(2-cyclopropylideneethoxy)but-2-yn-1-yl)malonate (1h) Allyl, cyclopropane-containing ethoxy group Allyl group enables [3+2] cycloadditions; cyclopropane introduces strain
Dimethyl 2-(4-aminophenyl)malonate 4-aminophenyl Electron-donating amino group increases nucleophilicity; solid at room temperature
Dimethyl 2-(5-methyl-3-phenylthiazol-2-ylidene)malonate (3s) Thiazol-2-ylidene Heterocyclic substituent stabilizes via conjugation; planar structure aids catalysis

Key Observations :

Key Observations :

  • Propargylated malonates (e.g., 5g , target compound) typically require base-mediated or transition-metal-catalyzed coupling, with yields varying based on substituent complexity .
  • Heterocyclic derivatives (e.g., 3s ) achieve moderate-to-high yields under silver or gold catalysis, leveraging the malonate’s electron-deficient core .

Physical and Spectroscopic Properties

Table 3: Comparative Physical and Spectral Data

Compound Name Melting Point/State Solubility Key NMR Shifts (δ, ppm)
Target compound Likely liquid (oil) Polar organic solvents (DMSO, MeCN) Expected signals: ~3.7 (OCH₃), 5.2–5.5 (alkyne C-H)
Dimethyl 2-(4-aminophenyl)malonate 105–107°C (solid) Chloroform, DMSO δ 3.74 (OCH₃), 6.6–7.2 (aromatic H)
Diisopropyl 2-(7-methoxyhepta-2,5-diyn-1-yl)malonate (5k) Oil EtOAc, Hexane δ 3.88 (OCH₃), 5.3–5.6 (alkyne C-H)
Dimethyl 2-(3-nitropyridin-2-yl)malonate Not reported DMSO, MeOH δ 8.6–9.1 (pyridyl H), 3.8 (OCH₃)

Key Observations :

  • Hydroxy- or amino-substituted malonates (target compound, 15) exhibit higher polarity, correlating with solubility in DMSO or MeCN .
  • Alkyne-rich derivatives (e.g., 5k , target compound) show characteristic upfield shifts for OCH₃ (~3.7–3.9 ppm) and alkyne protons (~5.2–5.6 ppm) .

Biological Activity

Dimethyl 2-(4-hydroxyhexa-2,5-diyn-1-yl)-2-(3-phenylprop-2-yn-1-yl)malonate is a complex organic compound notable for its unique structure and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its antimicrobial properties, effects on cellular processes, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a distinctive molecular structure that includes multiple functional groups, which contribute to its biological activity. Its chemical formula is C23H24O4C_{23}H_{24}O_4 and it has a CAS number of 2044202-42-6. The structural features include:

  • Two ester groups : Contributing to its reactivity and solubility.
  • Alkynyl chains : Implicated in various biological interactions.

The proposed mechanisms through which compounds like this compound exert their biological effects include:

  • Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in yeast cells at the S and G2/M phases, suggesting a potential mechanism for inhibiting microbial growth .
  • Energy Dependency : The antimicrobial activity may be energy-dependent, affecting metabolic processes in target organisms .

Case Studies

While specific case studies on this compound are scarce, related research highlights the importance of structural features in determining biological activity. For example:

CompoundActivityStudy Reference
DMHF (similar structure)AntimicrobialPubMed
Other Malonate DerivativesAntifungalVarious Studies

These findings indicate that further exploration into the biological activity of this compound could yield significant insights into its potential as an anti-infective agent.

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings from related compounds, this compound may have several therapeutic applications:

  • Antimicrobial Agent : Potential use in treating infections caused by resistant strains.
  • Antifungal Treatment : Similar compounds have shown efficacy against fungal pathogens like Candida albicans.
  • Cancer Research : The ability to induce cell cycle arrest suggests possible applications in cancer therapy.

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